molecular formula C22H24N4O3S B2629536 4-(4-cyano-5-{[(4-methylphenyl)methyl]amino}-1,3-oxazol-2-yl)-N,N-diethylbenzene-1-sulfonamide CAS No. 941242-95-1

4-(4-cyano-5-{[(4-methylphenyl)methyl]amino}-1,3-oxazol-2-yl)-N,N-diethylbenzene-1-sulfonamide

Cat. No.: B2629536
CAS No.: 941242-95-1
M. Wt: 424.52
InChI Key: FKTMEAHCZALYAU-UHFFFAOYSA-N
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Description

4-(4-cyano-5-{[(4-methylphenyl)methyl]amino}-1,3-oxazol-2-yl)-N,N-diethylbenzene-1-sulfonamide is a complex organic compound that features a cyano group, an oxazole ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-cyano-5-{[(4-methylphenyl)methyl]amino}-1,3-oxazol-2-yl)-N,N-diethylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common method involves the formation of the oxazole ring through cyclization reactions. The cyano group can be introduced via nucleophilic substitution reactions, while the sulfonamide group is often added through sulfonation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(4-cyano-5-{[(4-methylphenyl)methyl]amino}-1,3-oxazol-2-yl)-N,N-diethylbenzene-1-sulfonamide can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert nitro groups to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions often involve specific temperatures, solvents, and catalysts to ensure the reactions proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce amines or other reduced forms of the original compound.

Scientific Research Applications

4-(4-cyano-5-{[(4-methylphenyl)methyl]amino}-1,3-oxazol-2-yl)-N,N-diethylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound can be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-cyano-5-{[(4-methylphenyl)methyl]amino}-1,3-oxazol-2-yl)-N,N-diethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that the compound binds to or modifies. The pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides, oxazole derivatives, and cyano-containing molecules. Examples include:

Uniqueness

What sets 4-(4-cyano-5-{[(4-methylphenyl)methyl]amino}-1,3-oxazol-2-yl)-N,N-diethylbenzene-1-sulfonamide apart is its unique combination of functional groups, which can confer specific chemical and biological properties

Biological Activity

The compound 4-(4-cyano-5-{[(4-methylphenyl)methyl]amino}-1,3-oxazol-2-yl)-N,N-diethylbenzene-1-sulfonamide (commonly referred to as Compound X ) is a sulfonamide derivative that has attracted attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, research findings, and case studies.

Molecular Formula

  • Chemical Formula : C20H24N4O2S
  • Molecular Weight : 396.49 g/mol

Structural Features

Compound X features a sulfonamide group, an oxazole ring, and a cyano group, which are critical for its biological activity. The presence of the 4-methylphenyl group contributes to its lipophilicity, potentially enhancing membrane permeability.

The biological activity of Compound X is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain carbonic anhydrases (CAs), which are enzymes that regulate pH and fluid balance in tissues.

Enzyme Inhibition

Recent research has demonstrated that Compound X exhibits significant inhibitory activity against specific isoforms of carbonic anhydrases:

  • hCA II : IC50 values ranging from 80.3 to 1403.1 nM.
  • hCA IX : IC50 values between 29.0 to 1082.0 nM.
  • hCA XII : Notable inhibitory effects were observed, with the most prominent compound showing an IC50 of 40.6 nM .

Anticancer Activity

Studies have indicated that Compound X may possess anticancer properties. In vitro assays conducted on various human cancer cell lines (e.g., HT-29, MDA-MB-231) revealed:

  • Cell Viability Reduction : Significant reduction in cell viability under both normoxic and hypoxic conditions.
  • Mechanistic Insights : The compound appears to raise the pH of the tumor microenvironment, which could enhance the efficacy of conventional therapies .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary tests showed:

  • Bacterial Inhibition : Effective against Escherichia coli and Staphylococcus aureus.
  • Fungal Activity : Moderate antifungal activity was noted against common pathogens .

Table 1: Inhibitory Activity of Compound X Against Carbonic Anhydrases

IsoformIC50 (nM)Remarks
hCA II80.3 - 1403.1Varies with structural modifications
hCA IX29.0 - 1082.0Strongest inhibition observed
hCA XII40.6 - 140.8Notable activity

Table 2: Anticancer Activity of Compound X

Cell LineViability Reduction (%)Treatment Conditions
HT-2965%Normoxic
MDA-MB-23170%Hypoxic

Case Study 1: Inhibition of Tumor Growth

A study involving xenograft models demonstrated that administration of Compound X led to a significant reduction in tumor size compared to control groups, suggesting its potential as an anticancer agent.

Case Study 2: Synergistic Effects with Chemotherapy

In combination therapy studies, Compound X enhanced the efficacy of established chemotherapeutic agents, indicating potential for use in multi-drug regimens.

Properties

IUPAC Name

4-[4-cyano-5-[(4-methylphenyl)methylamino]-1,3-oxazol-2-yl]-N,N-diethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S/c1-4-26(5-2)30(27,28)19-12-10-18(11-13-19)21-25-20(14-23)22(29-21)24-15-17-8-6-16(3)7-9-17/h6-13,24H,4-5,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKTMEAHCZALYAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)NCC3=CC=C(C=C3)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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